molecular formula C6H11NO3 B595437 (R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid CAS No. 1212225-94-9

(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid

Cat. No.: B595437
CAS No.: 1212225-94-9
M. Wt: 145.158
InChI Key: IMLUKRLXBCGVBF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” are not fully detailed in the available resources . For comprehensive information, a detailed experimental characterization or computational analysis would be required.

Scientific Research Applications

  • Synthesis and Toxicity Analysis : Derivatives of related compounds, like esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, have been synthesized and analyzed for their physical-chemical properties and acute toxicity. These compounds demonstrate a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects (Salionov, 2015).

  • Enzymatic Processes in Synthesis : Studies have utilized enzymes like lipase PS 30 for the enantioselective esterification of similar compounds, showcasing a method for avoiding column chromatography and achieving high enantiomeric excess (Singh et al., 2015).

  • Potential GABA-Uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine-2-acetic acid have been evaluated as potential inhibitors of GABA transport proteins, indicating a significant decrease in inhibitory potency at GAT-1 and GAT-3 compared to unsubstituted compounds (Zhao et al., 2005).

  • Antimicrobial Activity Studies : Research on rhodanine-3-acetic acid derivatives demonstrates potent antimicrobial activity against various bacteria, mycobacteria, and fungi, with some compounds exhibiting high activity against specific pathogens (Krátký et al., 2017).

  • Antibacterial Agent Synthesis : The asymmetric synthesis of enantiomers of specific antibacterial agents, which include a pyrrolidin-1-yl group, has been developed, showing variation in activity against different bacterial strains (Rosen et al., 1988).

  • ACE Inhibitors Development : Novel compounds synthesized through a hybridization approach, involving derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, have been evaluated as angiotensin converting enzyme (ACE) inhibitors, indicating potential for treating hypertension (Addla et al., 2013).

  • Chemical Synthesis Techniques : Techniques for the synthesis of related compounds, like (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, have been developed, emphasizing the importance of reaction conditions and catalysts for yield optimization (Zi-cheng, 2009).

  • Aldose Reductase Inhibitors Research : Derivatives of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to the compound of interest, have been identified as potent aldose reductase inhibitors with potential clinical applications (Kučerová-Chlupáčová et al., 2020).

Safety and Hazards

“®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . In case of exposure, it’s recommended to wash the affected area with plenty of water and seek medical attention .

Future Directions

The future directions for the use of “®-2-(3-Hydroxypyrrolidin-1-yl)acetic acid” are not specified in the available resources. As it is used for research purposes , its future applications would likely depend on the outcomes of such research.

Properties

IUPAC Name

2-[(3R)-3-hydroxypyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5-1-2-7(3-5)4-6(9)10/h5,8H,1-4H2,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUKRLXBCGVBF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652356
Record name [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212225-94-9
Record name [(3R)-3-Hydroxypyrrolidin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.